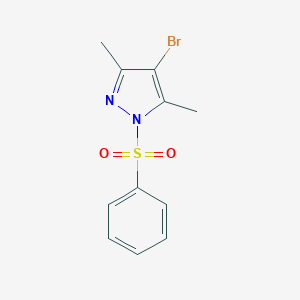

1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole” is a chemical compound with the molecular formula C11H11BrN2O2S . It is a derivative of pyrazole, which is a simple aromatic ring organic compound of the heterocyclic diazole series .

Molecular Structure Analysis

The molecular structure of “1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole” consists of a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. This structure is further substituted with a benzenesulfonyl group, a bromine atom, and two methyl groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Pyrazole derivatives, including 1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole, are synthesized through various methods, such as condensation followed by cyclization or multicomponent reactions (MCRs), often under different conditions like microwave irradiation. These methods aim to create heterocyclic compounds with significant yields, exploring the chemistry of pyrazoles as crucial intermediates in organic synthesis and pharmaceutical chemistry due to their wide range of biological activities (Dar & Shamsuzzaman, 2015).

Applications in Drug Discovery

Anticancer Activity : The Knoevenagel condensation products, including pyrazole derivatives, have shown remarkable anticancer activity in various studies, highlighting their significance in drug discovery and the development of new therapeutic agents (Tokala, Bora, & Shankaraiah, 2022).

Antimicrobial and Antiviral Properties : Pyrazole scaffolds exhibit a broad spectrum of biological activities, including antimicrobial and antiviral effects. Their structural versatility allows for the design of novel compounds with potent therapeutic effects against a range of microbial and viral pathogens (Karati, Mahadik, & Kumar, 2022).

Antimalarial Agents : Pyrazole compounds have been investigated for their antimalarial properties, demonstrating significant activity against various strains of malaria. The exploration of pyrazole-based compounds for antimalarial therapy underscores their potential in addressing global health challenges (Karati, Mahadik, Trivedi, & Kumar, 2022).

Enzyme Inhibition : Pyrazole derivatives have been studied for their ability to inhibit specific enzymes implicated in disease processes, offering a promising approach for the development of targeted therapies for conditions such as cancer, viral infections, and inflammatory diseases (Ganguly & Jacob, 2017).

Wirkmechanismus

Target of Action

Similar compounds, such as pyrazoline derivatives, have been reported to have a wide range of biological and pharmacological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Mode of Action

It has been suggested that similar compounds may interact with their targets and cause changes in cellular processes . For instance, some pyrazoline derivatives have been reported to inhibit oxidative phosphorylation and energy-dependent calcium uptake .

Biochemical Pathways

Similar compounds have been reported to affect various cellular components negatively due to increased oxidative stress .

Result of Action

Similar compounds have been reported to cause dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms due to reduced activity of acetylcholinesterase (ache), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-4-bromo-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2S/c1-8-11(12)9(2)14(13-8)17(15,16)10-6-4-3-5-7-10/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUFRYBNFVJNFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415873 |

Source

|

| Record name | 1-BENZENESULFONYL-4-BROMO-3,5-DIMETHYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130874-32-7 |

Source

|

| Record name | 1-BENZENESULFONYL-4-BROMO-3,5-DIMETHYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B172675.png)